molecular formula C12H16N2O4 B5192579 N'-(2,5-dimethoxyphenyl)-N-ethyloxamide

N'-(2,5-dimethoxyphenyl)-N-ethyloxamide

Cat. No.: B5192579
M. Wt: 252.27 g/mol
InChI Key: JJJPDNIYXSCNCV-UHFFFAOYSA-N
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Description

N'-(2,5-Dimethoxyphenyl)-N-ethyloxamide is a synthetic compound featuring a substituted phenyl ring and an oxamide backbone. Its structure consists of a 2,5-dimethoxyphenyl group linked to an ethyl-substituted oxamide moiety (N-ethyloxamide). This compound belongs to a class of phenethylamine derivatives modified to explore pharmacological or chemical properties.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-4-13-11(15)12(16)14-9-7-8(17-2)5-6-10(9)18-3/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJPDNIYXSCNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethoxyphenyl)-N-ethyloxamide typically involves the reaction of 2,5-dimethoxyaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N’-(2,5-dimethoxyphenyl)-N-ethyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification steps may involve large-scale chromatography or crystallization techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dimethoxyphenyl)-N-ethyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N’-(2,5-dimethoxyphenyl)-N-ethyloxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,5-dimethoxyphenyl)-N-ethyloxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signal transduction pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several substituted phenethylamines and benzylamines. Key comparisons include:

Substituted NBOMe Derivatives

NBOMe compounds (e.g., 25I-NBOMe, 25C-NBOMe, 25B-NBOMe) feature a 2,5-dimethoxyphenyl group attached to a benzylamine-ethane backbone. Unlike N'-(2,5-dimethoxyphenyl)-N-ethyloxamide, these derivatives lack the oxamide group and instead have a methoxybenzyl substitution on the nitrogen atom (Table 1) .

Table 1: Structural Comparison with NBOMe Derivatives
Compound Core Structure Substituents (R1, R2) Key Functional Groups
This compound Phenyl-oxamide R1: 2,5-dimethoxy Oxamide, ethyl group
25I-NBOMe Phenyl-ethylbenzylamine R1: 4-iodo, 2,5-dimethoxy Ethylamine, methoxybenzyl
25C-NBOMe Phenyl-ethylbenzylamine R1: 4-chloro, 2,5-dimethoxy Ethylamine, methoxybenzyl
25B-NBOMe Phenyl-ethylbenzylamine R1: 4-bromo, 2,5-dimethoxy Ethylamine, methoxybenzyl

Key Differences :

  • Backbone: Oxamide vs. ethylamine.
  • Substituent Effects: NBOMe derivatives exhibit halogen substitutions (I, Cl, Br) at the 4-position of the phenyl ring, enhancing serotonin receptor (5-HT2A) affinity.

Comparison with 25H-NBOH

25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) shares the 2,5-dimethoxyphenyl core but replaces the oxamide with a phenolic hydroxyl group and a benzylamine side chain. This structural variation significantly impacts metabolic stability and receptor selectivity (Table 2) .

Table 2: Pharmacokinetic and Pharmacodynamic Contrasts
Property This compound 25H-NBOH
Metabolic Stability Likely higher due to oxamide resistance Lower (phenolic hydroxyl prone to glucuronidation)
Receptor Affinity Unstudied; oxamide may reduce 5-HT2A binding High 5-HT2A affinity (EC50 ~3 nM)
Duration of Action Theoretical extended half-life Short (rapid metabolism)

Mechanistic Insights :

  • The ethyloxamide group in this compound could confer resistance to enzymatic degradation compared to the labile phenolic group in 25H-NBOH. However, the absence of a methoxybenzyl or halogen substituent likely diminishes its interaction with serotonin receptors .

Research Findings and Implications

Receptor Interaction Hypotheses

While NBOMe and NBOH compounds act as potent 5-HT2A agonists, the oxamide group in this compound may redirect activity toward other targets (e.g., monoamine oxidases or sigma receptors). This hypothesis aligns with studies showing oxamide derivatives modulating enzymatic activity rather than direct receptor agonism .

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